molecular formula C10H20ClNO B2487279 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2470440-76-5

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2487279
CAS No.: 2470440-76-5
M. Wt: 205.73
InChI Key: UONDWDYJNQIAHS-UHFFFAOYSA-N
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Description

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride, commonly known as DOX, is a chemical compound used in scientific research. It is a spirocyclic compound that belongs to the class of spiroamines. DOX is a potent and selective agonist for the dopamine D3 receptor, which plays a crucial role in the regulation of several physiological and pathological processes in the central nervous system.

Scientific Research Applications

Synthesis and Structural Importance

  • Spiroaminals like 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride are core structures in various natural and synthetic products with significant biological activities. Their unique skeletons make them challenging yet interesting targets for chemical synthesis (Sinibaldi & Canet, 2008).
  • The synthesis of compounds related to this chemical structure has led to the development of muscarinic agonists for potential therapeutic use, such as in the treatment of Alzheimer's dementia (Tsukamoto et al., 1995).

Crystal Structure Analysis

  • Detailed crystal structure analysis of related compounds provides insights into their molecular conformations, which is vital for understanding their biological activities. For instance, research on compounds with a similar structure revealed specific molecular configurations that are crucial for their function (Wen, 2002).

Novel Synthesis Approaches

  • Recent developments in the synthesis of 8-oxa-2-azaspiro[4.5]decane have shown promise for producing biologically active compounds, indicating a potential for diverse applications in medicinal chemistry (Ogurtsov & Rakitin, 2020).

Biological Evaluation

  • Some derivatives of this compound class have been evaluated for their cytotoxic action against human cancer cells, suggesting potential applications in cancer therapy (Rice, Sheth & Wheeler, 1973).

Pharmaceutical Applications

  • Spirocyclic compounds including this compound have been explored as inhibitors of fatty acid amide hydrolase (FAAH), showing potential for the development of pain medications (Meyers et al., 2011).

Immunomodulatory Effects

  • Structurally related azaspiranes have shown antiarthritic and immunosuppressive activity, indicating possible use in autoimmune diseases and tissue transplantation (Badger et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Mechanism of Action

Properties

IUPAC Name

7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)7-10(4-6-12-9)3-5-11-8-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONDWDYJNQIAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCNC2)CCO1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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